molecular formula C15H20BrClN2O3 B3888341 2-(2-bromo-4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide

Cat. No.: B3888341
M. Wt: 391.69 g/mol
InChI Key: QDPGJHRYVYFCJT-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a bromine and chlorine-substituted phenoxy group, a morpholine ring, and an acetamide moiety, which could contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide typically involves multiple steps, including the formation of the phenoxy group, the introduction of bromine and chlorine substituents, and the coupling with a morpholine derivative. Common reagents and conditions used in these reactions may include:

    Halogenation: Introduction of bromine and chlorine atoms using reagents such as bromine (Br2) and chlorine (Cl2) or their respective halogenating agents.

    Coupling Reactions: Formation of the phenoxy group through nucleophilic aromatic substitution (SNAr) reactions.

    Amidation: Coupling of the acetamide moiety with the morpholine derivative using reagents such as carbodiimides (e.g., EDC, DCC) or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C).

    Substitution Reagents: Halogenating agents (Br2, Cl2), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific functional groups and reaction conditions. For example, oxidation of the phenoxy group could yield phenolic derivatives, while reduction of the acetamide moiety could produce amines.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe to study cellular processes or as a ligand for receptor binding studies.

    Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide would depend on its specific biological target and application. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)acetamide: Lacks the morpholine ring, which may result in different chemical and biological properties.

    N-(3-morpholin-4-ylpropyl)acetamide: Lacks the bromine and chlorine-substituted phenoxy group, which may affect its reactivity and biological activity.

    2-(4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide: Lacks the bromine substituent, which may influence its chemical stability and interactions.

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide is unique due to the presence of both bromine and chlorine substituents on the phenoxy group, as well as the morpholine ring. These structural features may contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrClN2O3/c16-13-10-12(17)2-3-14(13)22-11-15(20)18-4-1-5-19-6-8-21-9-7-19/h2-3,10H,1,4-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPGJHRYVYFCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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